molecular formula C24H21N3O2S B2389991 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide CAS No. 942003-39-6

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide

Cat. No. B2389991
CAS RN: 942003-39-6
M. Wt: 415.51
InChI Key: HIINLEMYNLTYNY-WYMLVPIESA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MBTC and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Protonation Sites and Hydrogen Bonding Patterns

The research focuses on the structural characterization of mono-hydrobromide salts of certain N,4-diheteroaryl 2-aminothiazoles. This study, although not directly on N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide, sheds light on the intricacies of molecular structures, protonation sites, and hydrogen bonding patterns in similar compounds. Such understanding is crucial in the realm of drug design and material science (Böck et al., 2021).

Synthesis and Applications in Material Science

Co(II) Complexes and their Fluorescence Properties

The study involves the synthesis of Co(II) complexes of certain thiazol-2-yl benzenesulfonamides, highlighting their structural properties, fluorescence quenching, and potential anticancer activity. This research provides insight into the synthesis and applications of similar complex compounds in material science and oncology (Vellaiswamy & Ramaswamy, 2017).

Synthesis and Biological Activity of Derivatives

Antiviral Properties and COVID-19 Inhibition

This paper outlines the synthesis, characterization, and potential of certain thiazole clubbed pyridine scaffolds as COVID-19 inhibitors. The process involves molecular docking and dynamics simulation targeting the main protease of the virus. While the study does not directly involve N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide, it provides valuable insights into the antiviral capabilities of structurally related compounds (Alghamdi et al., 2023).

Photodynamic Therapy and Photosensitizer Applications

High Singlet Oxygen Quantum Yield Phthalocyanine

Research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups unveils its remarkable potential as a Type II photosensitizer for cancer treatment in photodynamic therapy. This indicates the significant role that similar molecular structures can play in medicinal chemistry and cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis and Reactivity

Ligand Synthesis and Metal Complexation

The synthesis of novel ligands connecting an azaheterocycle with a thiazole subunit, and their subsequent use in creating novel heteroleptic cationic complexes with Ruthenium, demonstrates the compound's potential in catalysis and material science. This research provides a foundation for understanding the chemical behavior and applications of N,4-diheteroaryl 2-aminothiazoles in complexation and catalysis (Menzel et al., 2010).

properties

IUPAC Name

(E)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-17-11-13-20(29-2)22-23(17)30-24(26-22)27(16-19-10-6-7-15-25-19)21(28)14-12-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3/b14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIINLEMYNLTYNY-WYMLVPIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide

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